molecular formula C30H26D6F6N4O2 B1191658 Monohydroxy Netupitant D6

Monohydroxy Netupitant D6

Número de catálogo B1191658
Peso molecular: 600.63
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Monohydroxy Netupitant-d6 is labelled Monohydroxy Netupitant (M547510) which is a derivative of Netupitant (N390950). Netupitant (N390950) is a potent and selective neurokinin-1 receptor (NK1) receptor antagonist. Netupitant (N390950) is achiral and orally active.

Aplicaciones Científicas De Investigación

  • Pharmacokinetics and Metabolism :

    • ADME Study : Monohydroxy Netupitant (M3) is identified as a significant metabolite of Netupitant (NETU), a neurokinin 1 receptor antagonist. The study on [14C]NETU in healthy subjects revealed that NETU undergoes extensive metabolism, forming phase I and II metabolites, including M3, which accounts for about 33% of the NETU plasma exposure. The elimination of [14C]-NETU is primarily via feces, with urinary elimination accounting for less than 4% of total radioactivity (Giuliano et al., 2012).
    • Simulation of Oxidative Metabolization : A study simulated the intensive hepatic biotransformation of Netupitant, examining its redox behavior. This research is critical for understanding Netupitant's oxidative metabolization pattern, considering its frequent use in polytherapy. The study highlights the significance of identifying unknown metabolites, like Monohydroxy Netupitant, which could be linked to the drug's side effects or new therapeutic indications (Chira et al., 2021).
  • Therapeutic Applications and Safety :

    • Effectiveness in Chemotherapy-Induced Nausea and Vomiting (CINV) : Clinical trials have shown that combinations of Netupitant and Palonosetron (NEPA) are effective in preventing CINV. Netupitant, through its metabolites including Monohydroxy Netupitant, plays a role in this effectiveness. The trials demonstrated the safety and efficacy of NEPA across multiple cycles of chemotherapy (Hesketh et al., 2014).
    • Netupitant PET Imaging and ADME Studies : Another study focused on the brain receptor occupancy and disposition of Netupitant in humans, using PET imaging. This study provides insights into the central nervous system penetration and metabolism of Netupitant, including its metabolites like Monohydroxy Netupitant, and their role in therapeutic applications (Spinelli et al., 2013).
  • Pharmaceutical Development and Analysis :

    • Netupitant-loaded Nanoparticles : Research on methoxy poly (ethylene glycol)-poly (lactic acid) (mPEG-PDLLA) was conducted to increase the water solubility of Netupitant, which may also apply to its metabolites like Monohydroxy Netupitant. This study provides an experimental basis for the development of injectable forms of Netupitant (Wang et al., 2019).
    • HPLC Technique for Validation : An HPLC technique was developed for the validation of Netupitant and Palonosetron in bulk and formulations. This method, while focused on Netupitant, is relevant for assessing its metabolites, ensuring accurate and reproducible results in pharmaceutical analysis (Salomi et al., 2020).

Propiedades

Nombre del producto

Monohydroxy Netupitant D6

Fórmula molecular

C30H26D6F6N4O2

Peso molecular

600.63

Sinónimos

Monohydroxy Netupitant-d6;  N-[4-[2-(Hydroxymethyl)phenyl]-6-(4-methyl-1-piperazinyl)-3-pyridinyl]-N,α,α-trimethyl-3,5-bis(trifluoromethyl)-benzeneacetamide-d6

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.